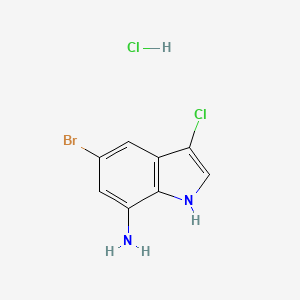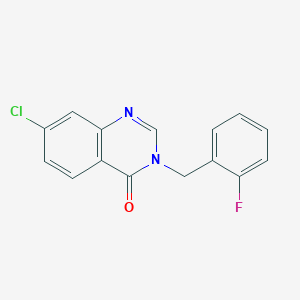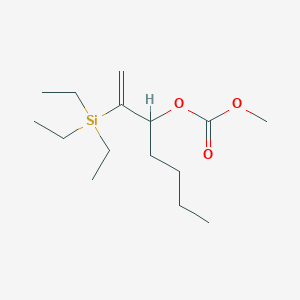
Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate is an organic compound with the molecular formula C15H30O3Si and a molecular weight of 286.48 g/mol . This compound is characterized by the presence of a triethylsilyl group attached to a hept-1-en-3-yl chain, which is further linked to a methyl carbonate group. It is a versatile compound used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate typically involves the reaction of hept-1-en-3-ol with triethylsilyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with methyl chloroformate to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
On an industrial scale, the production of Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers depending on the nucleophile used.
Scientific Research Applications
Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for alcohols in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate involves its reactivity towards nucleophiles and electrophiles. The triethylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The carbonate group can undergo nucleophilic attack, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-(trimethylsilyl)hept-1-en-3-yl) carbonate
- Methyl (2-(triisopropylsilyl)hept-1-en-3-yl) carbonate
- Methyl (2-(triethylgermyl)hept-1-en-3-yl) carbonate
Uniqueness
Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate is unique due to the presence of the triethylsilyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering distinct reactivity compared to its analogs with different silyl or germyl groups.
Properties
CAS No. |
138404-14-5 |
|---|---|
Molecular Formula |
C15H30O3Si |
Molecular Weight |
286.48 g/mol |
IUPAC Name |
methyl 2-triethylsilylhept-1-en-3-yl carbonate |
InChI |
InChI=1S/C15H30O3Si/c1-7-11-12-14(18-15(16)17-6)13(5)19(8-2,9-3)10-4/h14H,5,7-12H2,1-4,6H3 |
InChI Key |
DIZCBVYUKCUAJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=C)[Si](CC)(CC)CC)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


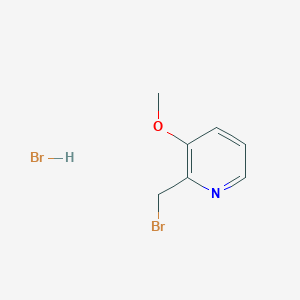


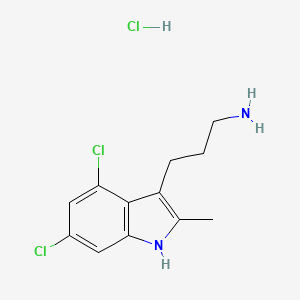
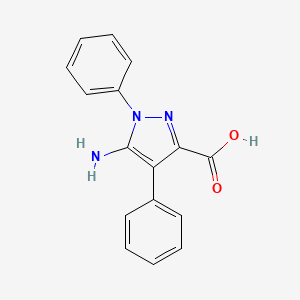
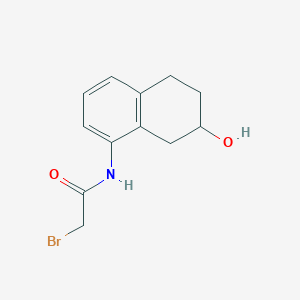

![2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline](/img/structure/B11840541.png)
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B11840549.png)
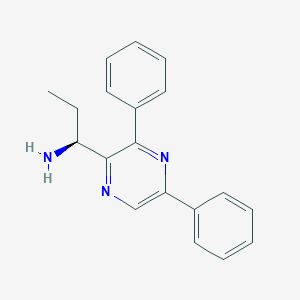
![N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840558.png)
![3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11840560.png)
